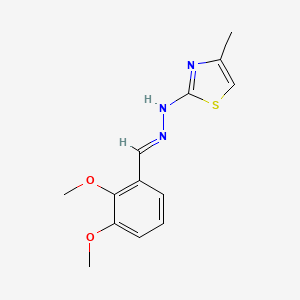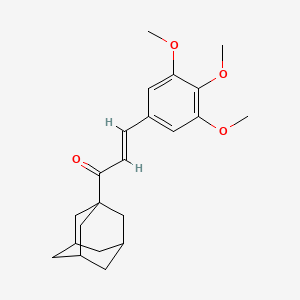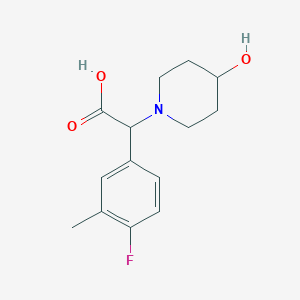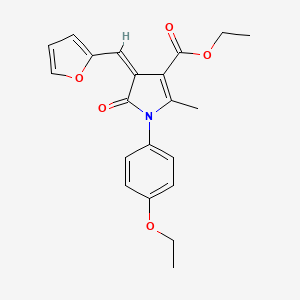![molecular formula C21H23NO4 B3916658 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3916658.png)
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
説明
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMH1 is a synthetic organic compound that belongs to the class of chromen-4-one derivatives.
作用機序
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one inhibits the activity of the TGF-β pathway by binding to the type I receptor kinase, which is involved in the downstream signaling pathway of TGF-β. This compound prevents the activation of the downstream signaling pathway, leading to the inhibition of cell growth and differentiation. The TGF-β pathway is involved in the regulation of various cellular processes, including cell proliferation, migration, and apoptosis. The inhibition of this pathway by this compound has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of the TGF-β pathway by this compound leads to the inhibition of cell growth and differentiation. This compound has been shown to induce apoptosis in cancer cells and to reduce fibrosis in animal models. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied, and its mechanism of action is well understood. This compound has potential therapeutic applications in various diseases, making it a useful tool for drug discovery and development. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in cell-based assays. This compound also has low bioavailability, which can limit its effectiveness in animal models.
将来の方向性
For 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one research include the development of more potent and selective inhibitors of the TGF-β pathway. The use of this compound in combination with other drugs for the treatment of various diseases is also an area of future research. The development of new drug delivery systems for this compound can also improve its bioavailability and effectiveness in animal models. Overall, this compound has significant potential for the development of new therapies for various diseases.
科学的研究の応用
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. This compound has been shown to inhibit the activity of the transforming growth factor-beta (TGF-β) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. The TGF-β pathway plays a crucial role in the pathogenesis of many diseases, including cancer and fibrosis. This compound has been shown to inhibit the growth of various cancer cells and to reduce fibrosis in animal models.
特性
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-22(5-2)12-16-18(23)11-10-15-20(24)17(13-26-21(15)16)14-8-6-7-9-19(14)25-3/h6-11,13,23H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVTWANGWOBKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B3916583.png)

![4-(2-methoxy-4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3916600.png)
![6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3916613.png)
![N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3916617.png)

![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide]](/img/structure/B3916635.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B3916647.png)

![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3916667.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916672.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-[(4-chlorophenyl)thio]propanohydrazide](/img/structure/B3916680.png)
